

# A Comparative Analysis of HL403 (Eptinezumab) for Migraine Prevention

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Benchmark

This guide provides a comprehensive comparison of **HL403** (eptinezumab), a humanized monoclonal antibody targeting the calcitonin gene-related peptide (CGRP) ligand, against other leading CGRP inhibitors for the preventive treatment of migraine.[1][2] The data presented is compiled from pivotal clinical trials to offer an objective benchmark for researchers, scientists, and professionals in the field of drug development.

## **Mechanism of Action: Targeting the CGRP Pathway**

Calcitonin gene-related peptide (CGRP) is a well-established therapeutic target in migraine pathophysiology.[3][4][5] CGRP is a potent vasodilator and is involved in pain signaling pathways. **HL403**, along with its contemporaries, functions by binding to the CGRP ligand or its receptor, thereby inhibiting its activity and reducing the frequency of migraine attacks.[1][6][7][8]





Click to download full resolution via product page

Caption: CGRP Signaling Pathway and HL403 Intervention.

## **Pivotal Clinical Trials: An Overview**

The efficacy and safety of **HL403** (eptinezumab) were primarily established in the PROMISE-1 (Prevention of Migraine via Intravenous ALD403 Safety and Efficacy-1) trial for episodic migraine and the PROMISE-2 trial for chronic migraine.[2][9][10][11][12][13] This guide compares the outcomes of these trials with the pivotal studies of other FDA-approved CGRP





inhibitors: erenumab (STRIVE, LIBERTY), fremanezumab (HALO EM, HALO CM, FOCUS), and galcanezumab (EVOLVE-1, EVOLVE-2, REGAIN).

## **Performance Benchmark: Efficacy Data**

The primary efficacy endpoint in most of these trials was the change from baseline in mean monthly migraine days (MMDs).[9][10][14] The following tables summarize the key efficacy data from the respective clinical trials.

**Episodic Migraine** 

| <u> Episodic Migraine</u>             |                                  |                                                          |                                            |                                            |  |
|---------------------------------------|----------------------------------|----------------------------------------------------------|--------------------------------------------|--------------------------------------------|--|
| Treatment<br>(Trial)                  | Dosage                           | Mean Change<br>in MMDs from<br>Baseline (vs.<br>Placebo) | ≥50%<br>Responder<br>Rate (vs.<br>Placebo) | ≥75%<br>Responder<br>Rate (vs.<br>Placebo) |  |
| HL403<br>(Eptinezumab)<br>(PROMISE-1) | 100 mg (IV,<br>every 12 weeks)   | -3.9 (-3.2)[9][15]                                       | 49.8% (37.4%)<br>[15][16]                  | 22.2% (16.2%)<br>[15]                      |  |
| 300 mg (IV,<br>every 12 weeks)        | -4.3 (-3.2)[9][15]               | 56.3% (37.4%)<br>[15][16]                                | 29.7% (16.2%)<br>[15]                      |                                            |  |
| Erenumab<br>(STRIVE)                  | 70 mg (SC,<br>monthly)           | -3.2 (-1.8)                                              | 43.3% (26.6%)                              | Not Reported                               |  |
| 140 mg (SC,<br>monthly)               | -3.7 (-1.8)                      | 50.0% (26.6%)                                            | Not Reported                               |                                            |  |
| Fremanezumab<br>(HALO EM)             | 225 mg (SC,<br>monthly)          | -3.7 (-2.2)                                              | 47.7% (27.9%)                              | 18.5% (8.3%)                               |  |
| 675 mg (SC,<br>quarterly)             | -3.4 (-2.2)                      | 44.4% (27.9%)                                            | 18.2% (9.8%)                               |                                            |  |
| Galcanezumab<br>(EVOLVE-1 & 2)        | 120 mg (SC,<br>monthly)          | -4.7 (-2.8) / -4.3<br>(-2.3)[17]                         | 62.3% (38.6%) /<br>59.3% (36.0%)           | 38.8% (19.4%) /<br>33.5% (17.8%)           |  |
| 240 mg (SC, monthly)                  | -4.6 (-2.8) / -4.2<br>(-2.3)[17] | 60.9% (38.6%) /<br>56.5% (36.0%)                         | 38.0% (19.4%) /<br>34.3% (17.8%)           |                                            |  |



**Chronic Migraine** 

| Treatment<br>(Trial)                  | Dosage                            | Mean Change<br>in MMDs from<br>Baseline (vs.<br>Placebo) | ≥50%<br>Responder<br>Rate (vs.<br>Placebo) | ≥75%<br>Responder<br>Rate (vs.<br>Placebo) |
|---------------------------------------|-----------------------------------|----------------------------------------------------------|--------------------------------------------|--------------------------------------------|
| HL403<br>(Eptinezumab)<br>(PROMISE-2) | 100 mg (IV,<br>every 12 weeks)    | -7.7 (-5.6)[1][2]<br>[12][18]                            | 58% (39.3%)[16]                            | 39.3% (23.8%)<br>[12][18]                  |
| 300 mg (IV,<br>every 12 weeks)        | -8.2 (-5.6)[1][2]<br>[12][18][19] | 61% (39.3%)[16]<br>[19]                                  | 43.1% (23.8%)<br>[12][18]                  |                                            |
| Erenumab<br>(LIBERTY)                 | 140 mg (SC,<br>monthly)           | -2.5 (-0.3)                                              | 30.3% (13.7%)[6]                           | Not Reported                               |
| Fremanezumab<br>(HALO CM)             | 225 mg (SC,<br>monthly)           | -4.6 (-2.5)                                              | 40.8% (18.1%)                              | 14.6% (4.9%)                               |
| 675 mg (SC,<br>quarterly)             | -4.3 (-2.5)                       | 37.6% (18.1%)                                            | 12.1% (4.9%)                               |                                            |
| Galcanezumab<br>(REGAIN)              | 120 mg (SC,<br>monthly)           | -4.8 (-2.7)[20]                                          | 27.6% (15.4%)                              | 9.5% (4.8%)                                |
| 240 mg (SC,<br>monthly)               | -4.6 (-2.7)[20]                   | 27.5% (15.4%)                                            | 11.5% (4.8%)                               |                                            |

# **Safety and Tolerability Profile**

The following table provides a summary of the most common treatment-emergent adverse events (TEAEs) observed in the pivotal trials. Overall, all listed CGRP inhibitors were well-tolerated.



| Treatment           | Most Common TEAEs (>2% and > Placebo)                              |  |
|---------------------|--------------------------------------------------------------------|--|
| HL403 (Eptinezumab) | Nasopharyngitis, upper respiratory tract infection, fatigue.[2][9] |  |
| Erenumab            | Injection site reactions, constipation.[21]                        |  |
| Fremanezumab        | Injection site reactions.[8]                                       |  |
| Galcanezumab        | Injection site reactions (pain, erythema, pruritus).[17]           |  |

## **Experimental Protocols**

The methodologies for the pivotal clinical trials cited in this guide share a common framework, adhering to guidelines for migraine drug development.[14]

## **Study Design**

All trials were randomized, double-blind, placebo-controlled, parallel-group studies.[3][4][5][10]



Click to download full resolution via product page

Caption: Generalized Clinical Trial Workflow.

### **Inclusion Criteria**

- Age: Typically 18 to 65 years.
- Diagnosis: Diagnosis of migraine with or without aura according to the International Classification of Headache Disorders (ICHD) criteria.



- Migraine Frequency:
  - Episodic Migraine: Typically 4 to 14 migraine days per month.
  - Chronic Migraine: Typically ≥15 headache days per month, of which ≥8 are migraine days.
    [22]

## **Primary and Secondary Endpoints**

- Primary Endpoint: The primary efficacy measure was the mean change from a 28-day baseline period in the number of monthly migraine days over the treatment period (typically weeks 1-12).[9][10][14]
- · Key Secondary Endpoints:
  - Proportion of patients with at least a 50%, 75%, and 100% reduction in MMDs (responder rates).
  - Change from baseline in the number of days using acute migraine-specific medication.[6]
  - Patient-reported outcomes measuring the impact of migraine on daily function and quality of life.[23]

## Conclusion

**HL403** (eptinezumab) has demonstrated statistically significant and clinically meaningful efficacy in the preventive treatment of both episodic and chronic migraine, with a safety and tolerability profile comparable to other CGRP inhibitors. Its intravenous route of administration offers a different treatment paradigm compared to the subcutaneous injections of its main competitors. This guide provides a foundational dataset for comparative analysis; however, direct head-to-head clinical trials are necessary for definitive conclusions on relative efficacy and safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. neurology.org [neurology.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Safety and efficacy of ALD403, an antibody to calcitonin gene-related peptide, for the prevention of frequent episodic migraine: a randomised, double-blind, placebo-controlled, exploratory phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. ajmc.com [ajmc.com]
- 7. Teva reports positive data from fremanezumab's migraine trial [clinicaltrialsarena.com]
- 8. neurology.org [neurology.org]
- 9. Eptinezumab in episodic migraine: A randomized, double-blind, placebo-controlled study (PROMISE-1) PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of eptinezumab in patients with chronic migraine: PROMISE-2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iasp-pain.org [iasp-pain.org]
- 12. Eptinezumab for the prevention of chronic migraine: efficacy and safety through 24 weeks of treatment in the phase 3 PROMISE-2 (Prevention of migraine via intravenous ALD403 safety and efficacy-2) study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eptinezumab for the Prevention of Episodic Migraine: Sustained Effect Through 1 Year of Treatment in the PROMISE-1 Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FDA issues draft guidance on developing migraine prevention drugs | RAPS [raps.org]
- 15. Eptinezumab in episodic migraine: A randomized, double-blind, placebo-controlled study (PROMISE-1) PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy and safety of galcanezumab for the prevention of episodic migraine: Results of the EVOLVE-2 Phase 3 randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Alder Announces Eptinezumab Significantly Reduces Migraine [globenewswire.com]



- 20. Galcanezumab in chronic migraine: The randomized, double-blind, placebo-controlled REGAIN study PMC [pmc.ncbi.nlm.nih.gov]
- 21. Long-term Efficacy and Safety of Erenumab: Results From 64 Weeks of the LIBERTY Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pivotal Phase 3 Results Published for Eptinezumab, Recently FDA-Approved for Migraine Prevention in Adults - - Practical Neurology [practicalneurology.com]
- 23. Treatment With Galcanezumab Decreases Disability From Migraine - Practical Neurology [practicalneurology.com]
- To cite this document: BenchChem. [A Comparative Analysis of HL403 (Eptinezumab) for Migraine Prevention]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373096#benchmarking-hl403-performance-against-known-standards]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com